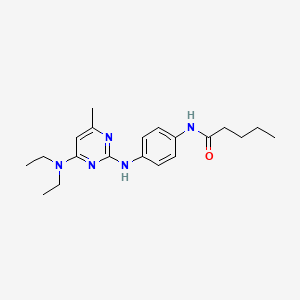
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide, commonly known as Dapagliflozin, is a sodium-glucose co-transporter 2 (SGLT2) inhibitor. It is a drug that is used to treat type 2 diabetes mellitus. Dapagliflozin works by blocking glucose reabsorption in the kidneys, which leads to increased glucose excretion in the urine. This results in lower blood glucose levels and improved glycemic control in diabetic patients.
科学的研究の応用
Antimicrobial Activity : Dihydropyridine derivatives, a subclass to which the compound belongs, have been synthesized and evaluated for their antimicrobial activities (Joshi, 2015).
Cancer Treatment : The compound has been explored in the synthesis and evaluation of inhibitors for estrogen biosynthesis, which are relevant in the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Anticancer and Anti-inflammatory Agents : A study synthesizing novel pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Herbicide Transformation : Research on the interaction of certain herbicides, including compounds similar to N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pentanamide, led to the formation of hybrid residues in soil, indicating potential agricultural applications (Bartha, 1969).
Met Kinase Inhibition : The compound has been studied for its role as a selective and orally efficacious inhibitor of the Met kinase superfamily, which has implications in cancer treatment (Schroeder et al., 2009).
Neutrophil Elastase Inhibition : Some derivatives of the compound have been synthesized and evaluated for inhibiting human neutrophil elastase, which has applications in treating inflammatory diseases (Ohmoto et al., 2001).
Metabolite Analysis in HIV Treatment : The compound has been studied as a metabolite of L-735,524, a potent HIV-1 protease inhibitor, providing insights into the drug's metabolism and elimination pathways (Balani et al., 1995).
Anticholinergic Activity : The stereochemistry of the compound has been explored for its anticholinergic activity, which can be applied in treating conditions like overactive detrusor syndrome (Oyasu et al., 1994).
Pesticide Application : The compound has been linked to the synthesis of pesticide derivatives with antimicrobial and antiviral activities, such as the inhibition of the tobacco mosaic virus (Yuan et al., 2011).
Histone Deacetylase Inhibition : It has been used in the design and synthesis of histone deacetylase inhibitors, which are significant in cancer therapy (Zhou et al., 2008).
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that the compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
The broad range of biological activities exhibited by similar compounds suggests that this compound could potentially have diverse molecular and cellular effects .
特性
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c1-5-8-9-19(26)22-16-10-12-17(13-11-16)23-20-21-15(4)14-18(24-20)25(6-2)7-3/h10-14H,5-9H2,1-4H3,(H,22,26)(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBPIMWPFQRGJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N(CC)CC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(tert-butyl)phenyl][2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl]methanone](/img/structure/B2367909.png)

![Methyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2367912.png)
![ethyl 2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2367913.png)
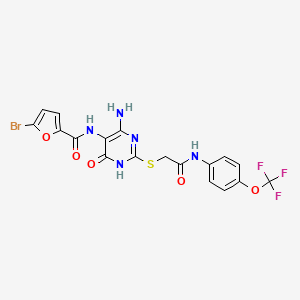
![N-(3-methoxypropyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2367918.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2367920.png)
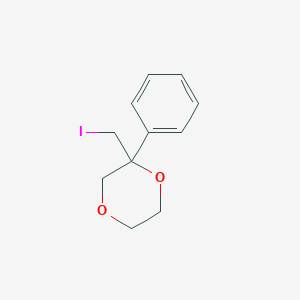
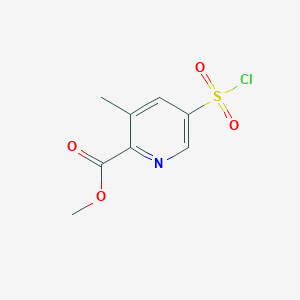
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2367923.png)
![[4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone](/img/structure/B2367925.png)
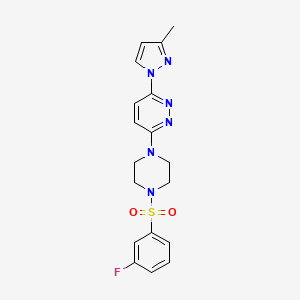
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2367927.png)